

A Technical Guide to the Synthesis and Characterization of 14-Benzoylmesaconine-8-palmitate

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Compound of Interest

Compound Name: 14-Benzoylmesaconine-8-palmitate

Cat. No.: B15587936

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis, characterization, and potential biological significance of **14-Benzoylmesaconine-8-palmitate**, a novel lipo-alkaloid derivative. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the exploration of new chemical entities derived from natural products.

Introduction

Aconitum alkaloids, a class of diterpenoid compounds, are known for their diverse and potent biological activities. Among these, 14-Benzoylmesaconine is a monoester diterpenoid alkaloid that has demonstrated significant anti-inflammatory and analgesic properties.^[1] The esterification of natural products with fatty acids is a well-established strategy in medicinal chemistry to modulate their pharmacokinetic and pharmacodynamic profiles. The addition of a palmitate moiety to the C-8 position of 14-Benzoylmesaconine is hypothesized to alter its lipophilicity, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological membranes and cellular targets. This guide details a proposed synthetic route for **14-Benzoylmesaconine-8-palmitate**, outlines its characterization, and explores its potential interactions with key inflammatory signaling pathways.

Synthesis of 14-Benzoylmesaconine-8-palmitate

The synthesis of **14-Benzoylmesaconine-8-palmitate** can be achieved through the direct esterification of 14-Benzoylmesaconine with palmitic acid. This method is based on established procedures for the esterification of aconitine-type alkaloids with long-chain fatty acids.[2]

Experimental Protocol: Esterification of 14-Benzoylmesaconine

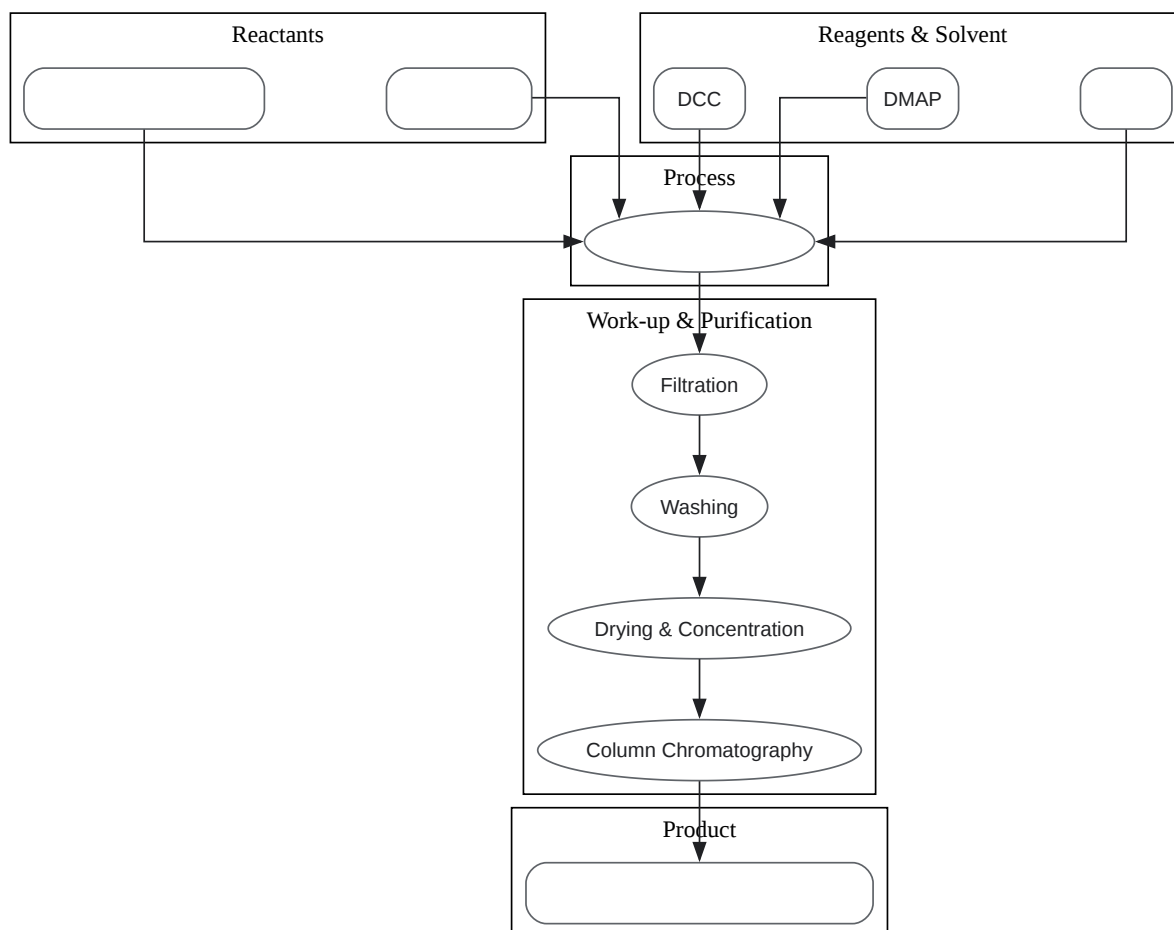
Materials:

- 14-Benzoylmesaconine
- Palmitic acid
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- In a round-bottom flask, dissolve 14-Benzoylmesaconine (1 equivalent) in anhydrous dichloromethane.

- To this solution, add palmitic acid (1.2 equivalents), N,N'-dicyclohexylcarbodiimide (DCC) (1.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
- Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield **14-Benzoylmesaconine-8-palmitate**.



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Synthetic Workflow for **14-Benzoylmesaconine-8-palmitate**.

Characterization

The synthesized **14-Benzoylmesaconine-8-palmitate** would be characterized using a suite of analytical techniques to confirm its structure and purity.

Data Presentation

The following tables summarize the expected quantitative data for **14-Benzoylmesaconine-8-palmitate** based on the analysis of analogous aconitine-type alkaloid esters.

Table 1: Expected ^1H NMR Data (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.0 - 7.4	m	5H	Aromatic protons (benzoyl group)
4.9 - 4.8	m	1H	H-14
4.5 - 4.4	m	1H	H-8
3.4 - 3.2	m	9H	Methoxy groups
2.3 - 2.2	t	2H	-OCO-CH ₂ -CH ₂ - (palmitate)
1.7 - 1.5	m	2H	-OCO-CH ₂ -CH ₂ - (palmitate)
1.3 - 1.2	br s	24H	-(CH ₂) ₁₂ - (palmitate)
0.9 - 0.8	t	3H	-CH ₃ (palmitate)

Table 2: Expected ^{13}C NMR Data (in CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
173 - 172	Ester carbonyl (palmitate)
167 - 166	Ester carbonyl (benzoyl)
134 - 128	Aromatic carbons (benzoyl)
92 - 90	C-7
85 - 83	C-1, C-6
84 - 82	C-14
80 - 78	C-16
75 - 73	C-8
60 - 55	Methoxy carbons
40 - 20	Aliphatic carbons (alkaloid & palmitate)
14.1	Methyl carbon (palmitate)

Table 3: Expected Mass Spectrometry Data

Technique	Ionization Mode	Expected m/z
ESI-MS	Positive	$[M+H]^+$, $[M+Na]^+$
HRMS	Positive	Calculated exact mass for $C_{47}H_{63}NO_{12}$

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve approximately 5-10 mg of the purified compound in 0.5 mL of deuterated chloroform ($CDCl_3$).
- Transfer the solution to an NMR tube.

- Acquire ^1H and ^{13}C NMR spectra on a 400 MHz spectrometer.
- Process the data using appropriate software to assign chemical shifts and coupling constants.

Mass Spectrometry (MS):

- Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
- Acquire mass spectra in positive ion mode to determine the molecular weight.
- For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

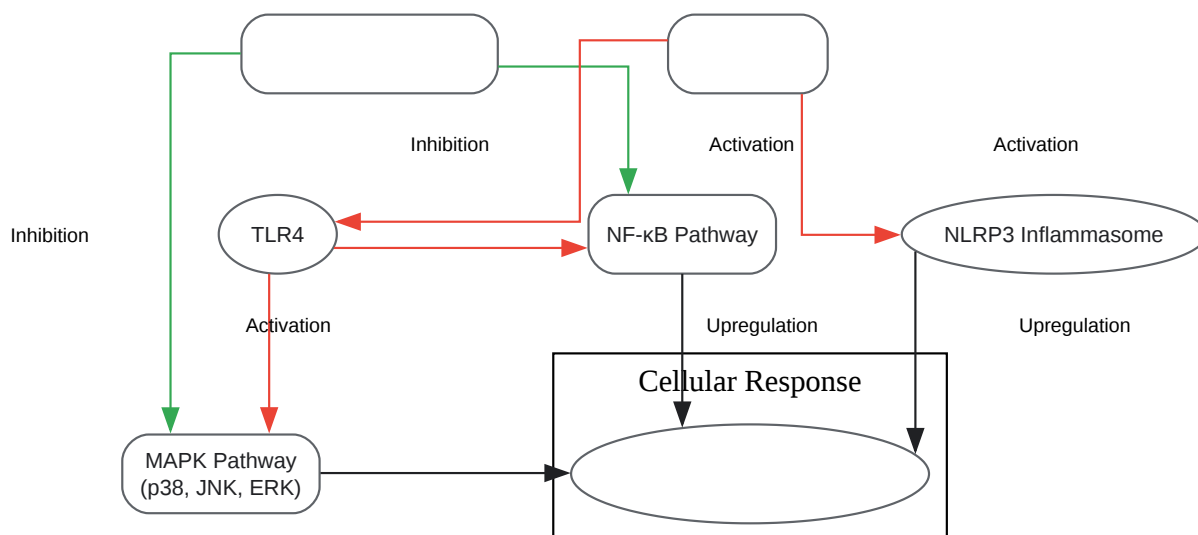
Potential Biological Activity and Signaling Pathways

The biological activity of **14-Benzoylmesaconine-8-palmitate** is likely to be influenced by its constituent parts: the anti-inflammatory benzoylmesaconine and the biologically active fatty acid, palmitate.

Benzoylmesaconine is known to exert its anti-inflammatory effects by suppressing the activation of nuclear factor-kappa B (NF- κ B) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][4] These pathways are central to the production of pro-inflammatory cytokines and mediators.

Palmitic acid, on the other hand, can have dual roles. It can act as a pro-inflammatory molecule by activating Toll-like receptor 4 (TLR4) and the NLRP3 inflammasome, leading to the activation of NF- κ B and MAPK pathways.[5][6]

The combination of these two moieties in a single molecule could lead to a complex pharmacological profile. The palmitate tail may enhance cell membrane permeability, potentially increasing the intracellular concentration of the active benzoylmesaconine core. Alternatively, the molecule as a whole could interact with different cellular targets, leading to a unique biological response.



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Potential Interplay of Moieties with Inflammatory Pathways.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of the novel compound, **14-Benzoylmesaconine-8-palmitate**. The proposed synthetic route is straightforward and relies on established chemical transformations. The outlined characterization methods will be crucial for confirming the identity and purity of the synthesized molecule. The potential for this compound to modulate key inflammatory signaling pathways, based on the known activities of its constituent parts, makes it an intriguing candidate for further pharmacological investigation. Future studies should focus on the in-vitro and in-vivo evaluation of its anti-inflammatory and other biological activities to fully elucidate its therapeutic potential.

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